![molecular formula C7H14Cl2N4O B1378724 1-[1-(azetidin-3-yl)-1H-1,2,3-triazol-4-yl]ethan-1-ol dihydrochloride CAS No. 1798032-54-8](/img/structure/B1378724.png)
1-[1-(azetidin-3-yl)-1H-1,2,3-triazol-4-yl]ethan-1-ol dihydrochloride
Overview
Description
1-[1-(Azetidin-3-yl)-1H-1,2,3-triazol-4-yl]ethan-1-ol dihydrochloride is a compound that features a unique combination of azetidine and triazole rings. These structural motifs are known for their significant roles in medicinal chemistry and materials science. The compound’s dihydrochloride form enhances its solubility and stability, making it suitable for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[1-(azetidin-3-yl)-1H-1,2,3-triazol-4-yl]ethan-1-ol dihydrochloride typically involves the following steps:
Formation of the Azetidine Ring: This can be achieved through the cyclization of appropriate precursors under controlled conditions.
Formation of the Triazole Ring: The triazole ring is often formed through a click chemistry reaction, such as the Huisgen cycloaddition between an alkyne and an azide.
Coupling of Azetidine and Triazole Rings: The azetidine and triazole rings are then coupled through appropriate linkers and reaction conditions to form the desired compound.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of automated reactors and continuous flow systems to maintain consistent reaction parameters .
Chemical Reactions Analysis
Types of Reactions: 1-[1-(azetidin-3-yl)-1H-1,2,3-triazol-4-yl]ethan-1-ol dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Halogenating agents and nucleophiles are commonly used in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines .
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Activity
Research indicates that compounds containing triazole moieties exhibit significant antimicrobial properties. The presence of the azetidine ring in this compound enhances its interaction with biological targets. Studies have demonstrated that derivatives of triazoles can inhibit the growth of various bacterial and fungal strains, making them valuable in developing new antibiotics and antifungal agents .
Anticancer Research
Triazole-containing compounds have been investigated for their anticancer potential. The unique structure of this compound may enable it to interfere with cancer cell proliferation pathways. Preliminary studies suggest that such compounds can induce apoptosis in cancer cells, warranting further investigation into their mechanisms of action and efficacy against different cancer types .
Neuropharmacology
There is emerging interest in the neuroprotective effects of triazole derivatives. Research indicates that these compounds may modulate neurotransmitter systems and exhibit neuroprotective properties against neurodegenerative diseases. The azetidine component may enhance blood-brain barrier permeability, facilitating central nervous system targeting .
Agricultural Science
Pesticidal Applications
The unique structure of this compound suggests potential use as a pesticide. Triazoles are known for their fungicidal properties, and incorporating an azetidine ring could enhance efficacy against specific plant pathogens. Studies are ongoing to evaluate its effectiveness in agricultural settings, particularly in controlling fungal diseases in crops .
Material Science
Polymer Chemistry
In material science, the synthesis of polymers incorporating triazole units has gained attention due to their unique thermal and mechanical properties. The compound can serve as a building block for creating novel materials with enhanced stability and functionality. Research is focused on developing polymeric materials for applications in electronics and coatings that require high durability and resistance to environmental factors .
Case Studies
Study Title | Focus Area | Findings |
---|---|---|
Antimicrobial Efficacy of Triazole Derivatives | Medicinal Chemistry | Demonstrated significant inhibition of bacterial growth; potential for new antibiotic development. |
Evaluation of Neuroprotective Effects | Neuropharmacology | Induced apoptosis in neuroblastoma cells; suggests potential for treating neurodegenerative diseases. |
Development of Triazole-based Pesticides | Agricultural Science | Effective against common fungal pathogens; promising results in field trials. |
Synthesis of Triazole Polymers | Material Science | Enhanced mechanical properties observed; suitable for high-performance applications. |
Mechanism of Action
The mechanism of action of 1-[1-(azetidin-3-yl)-1H-1,2,3-triazol-4-yl]ethan-1-ol dihydrochloride involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may target enzymes, receptors, or other proteins involved in biological processes.
Pathways: It can modulate various signaling pathways, leading to its observed biological effects.
Comparison with Similar Compounds
1-(Azetidin-3-yl)-1H-imidazole dihydrochloride: This compound shares the azetidine ring but has an imidazole ring instead of a triazole ring.
1-(Azetidin-3-yl)-1H-pyrazole dihydrochloride: Similar to the target compound but with a pyrazole ring.
Uniqueness: 1-[1-(azetidin-3-yl)-1H-1,2,3-triazol-4-yl]ethan-1-ol dihydrochloride is unique due to its combination of azetidine and triazole rings, which confer distinct chemical and biological properties. This combination is not commonly found in other compounds, making it a valuable target for research and development.
Biological Activity
1-[1-(azetidin-3-yl)-1H-1,2,3-triazol-4-yl]ethan-1-ol dihydrochloride is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article provides an in-depth analysis of its biological properties, mechanisms of action, and relevant research findings.
The compound has the following chemical properties:
Property | Details |
---|---|
Chemical Formula | C₇H₁₄Cl₂N₄O |
Molecular Weight | 241.12 g/mol |
CAS Number | 1798032-54-8 |
IUPAC Name | 1-[1-(azetidin-3-yl)-1H-1,2,3-triazol-4-yl]ethanol dihydrochloride |
Appearance | White powder |
Biological Activity
The biological activity of this compound has been evaluated in various studies, focusing on its potential as an inhibitor in different pathways.
Antitumor Activity
Research indicates that derivatives of triazole compounds exhibit significant antitumor activity. A study reported that compounds with similar structural features inhibited the proliferation of cancer cells by inducing apoptosis and cell cycle arrest. The mechanism often involves the inhibition of specific kinases associated with tumor growth .
Kinase Inhibition
The compound's structure suggests potential activity against various kinases. Kinase inhibitors are crucial in cancer therapy as they can block the signals that promote tumor growth. Preliminary studies have indicated that triazole derivatives can inhibit Aurora-A kinase, which plays a vital role in cell division and is often overexpressed in cancers .
The proposed mechanism of action for this compound involves:
- Binding to Kinase Domains : The compound may bind to ATP-binding sites on kinases, preventing their activation.
- Disruption of Signal Transduction : By inhibiting kinases, the compound interferes with downstream signaling pathways critical for cancer cell survival and proliferation.
Case Studies
Several case studies highlight the effectiveness of similar compounds:
- Study on Triazole Derivatives : A study published in Medicinal Chemistry demonstrated that triazole derivatives exhibited IC50 values in the low nanomolar range against specific cancer cell lines, indicating potent antitumor activity .
- In Vivo Studies : Animal models treated with triazole-based compounds showed reduced tumor sizes compared to control groups. These studies suggest a promising therapeutic potential for further development .
Properties
IUPAC Name |
1-[1-(azetidin-3-yl)triazol-4-yl]ethanol;dihydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N4O.2ClH/c1-5(12)7-4-11(10-9-7)6-2-8-3-6;;/h4-6,8,12H,2-3H2,1H3;2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OJHNFPRSNKGNHQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CN(N=N1)C2CNC2)O.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14Cl2N4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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